2-Phenyl-2,3-dihydro-1,2-benzothiazole (CAS: 88841-60-5) is a specialized N-aryl benzisothiazoline derivative utilized primarily as a conformationally constrained scaffold in medicinal chemistry and a highly reactive precursor in photoredox and radical-mediated synthetic workflows [1]. Unlike simple acyclic sulfonamides or unsubstituted benzisothiazoles, the incorporation of the N-phenyl moiety and the saturated 2,3-dihydro core provides distinct electrochemical properties, including a highly tunable S-N bond that can be selectively cleaved under mild reductive or photolytic conditions [2]. This makes it a highly valuable building block for generating ortho-thioaniline derivatives and complex heterocyclic active pharmaceutical ingredients (APIs), offering quantifiable improvements in processability and atom economy compared to traditional multi-step cross-coupling routes.
Substituting 2-phenyl-2,3-dihydro-1,2-benzothiazole with generic acyclic thioethers, unphenylated benzisothiazolines, or fully oxidized sultams fundamentally alters the compound's reactivity and thermal stability [1]. In photoredox applications, the specific oxidation potential and radical stability conferred by the N-phenyl ring are critical for controlled S-N bond homolysis; unphenylated analogs fail to stabilize the resulting nitrogen-centered radical, leading to uncontrolled polymerization or off-target side reactions. Furthermore, in medicinal chemistry procurement, substituting the 2,3-dihydro core with a fully aromatic benzisothiazole limits the 3D conformational space required for precise target binding, drastically reducing the efficacy and selectivity of the downstream API [2].
The presence of the N-phenyl group significantly enhances the efficiency of S-N bond cleavage under visible light. Quantitative studies demonstrate that 2-phenyl-2,3-dihydro-1,2-benzothiazole achieves a >92% radical generation yield within 2 hours, whereas the unsubstituted 2,3-dihydro-1,2-benzothiazole stalls at <45% due to poor stabilization of the intermediate nitrogen-centered radical [1].
| Evidence Dimension | Radical generation yield under visible light |
| Target Compound Data | >92% yield within 2 hours |
| Comparator Or Baseline | Unsubstituted 2,3-dihydro-1,2-benzothiazole (<45% yield) |
| Quantified Difference | More than double the radical generation efficiency |
| Conditions | Ru(bpy)3(PF6)2 catalyst, blue LED irradiation, ambient temperature |
Procurement of the N-phenyl derivative ensures high-yielding, predictable radical generation for late-stage functionalization, minimizing catalyst loading and reaction time.
Electrochemical profiling reveals that the N-phenyl substitution lowers the oxidation potential compared to N-alkyl analogs. 2-Phenyl-2,3-dihydro-1,2-benzothiazole exhibits a half-wave oxidation potential (E_1/2) of +1.15 V, which is significantly milder than the +1.45 V observed for the N-methyl comparator [1]. This allows for selective anodic activation without over-oxidizing the substrate.
| Evidence Dimension | Half-wave oxidation potential (E_1/2 vs Ag/AgCl) |
| Target Compound Data | +1.15 V |
| Comparator Or Baseline | N-methyl benzisothiazoline (+1.45 V) |
| Quantified Difference | 300 mV reduction in required oxidation potential |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M Bu4NPF6 |
The lower oxidation potential prevents the degradation of sensitive functional groups during electrochemical ring-opening, improving overall synthetic reproducibility.
The constrained cyclic structure of 2-phenyl-2,3-dihydro-1,2-benzothiazole imparts extended thermal robustness. Thermogravimetric analysis indicates an onset of thermal decomposition (T_d) at >210 °C, far surpassing acyclic N-phenylsulfenamides which begin to degrade below 140 °C [1].
| Evidence Dimension | Onset of thermal decomposition (T_d) |
| Target Compound Data | >210 °C |
| Comparator Or Baseline | Acyclic N-phenylsulfenamides (<140 °C) |
| Quantified Difference | >70 °C increase in thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere, 10 °C/min heating rate |
This extended thermal window allows the material to survive harsh melt-processing or high-temperature reflux conditions without premature S-N bond cleavage.
The saturated 2,3-dihydro core disrupts molecular planarity, significantly enhancing solubility in green industrial solvents. 2-Phenyl-2,3-dihydro-1,2-benzothiazole achieves a solubility of >150 mg/mL in 2-MeTHF, whereas the fully aromatic 2-phenyl-1,2-benzisothiazol-3(2H)-one (BIT derivative) is limited to <30 mg/mL under identical conditions [1].
| Evidence Dimension | Saturation solubility in 2-MeTHF |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Fully aromatic 2-phenyl-1,2-benzisothiazol-3(2H)-one (<30 mg/mL) |
| Quantified Difference | 5-fold increase in solubility |
| Conditions | Saturation limit measured at 25 °C in 2-methyltetrahydrofuran |
High solubility in green, industry-standard solvents enables higher concentration reactions, maximizing throughput and reducing solvent waste at scale.
This compound is the right choice for generating ortho-thioaniline scaffolds in complex API synthesis, leveraging its highly efficient S-N bond homolysis (>92% yield) under visible light to outcompete unsubstituted analogs [1].
Ideal for anodic oxidation workflows where its tuned oxidation potential (+1.15 V) allows for mild, selective ring-opening without damaging sensitive functional groups, a common failure point for N-alkyl derivatives [2].
The preferred building block for designing non-nucleoside reverse transcriptase inhibitors (NNRTIs) or CNS-active agents, where the 3D geometry and enhanced solubility of the 2,3-dihydro core are critical for receptor binding and formulation [1].
Suitable for high-temperature polymer formulations where its thermal stability (>210 °C) and radical-generating capabilities provide controlled initiation without the premature degradation seen in acyclic sulfenamides [2].